molecular formula C15H20N2O2S B11046194 N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide

N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide

Cat. No.: B11046194
M. Wt: 292.4 g/mol
InChI Key: PVKJTHMUFZZBMC-UHFFFAOYSA-N
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Description

N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide is a complex organic compound featuring a thieno[2,3-c]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thieno[2,3-c]pyran Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptoacetophenone derivative, with an appropriate dienophile under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or through the Sandmeyer reaction.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a strong base.

    Amidation: The final step involves the formation of the butanamide moiety through the reaction of the cyano compound with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Cyanogen bromide, alkyl halides, butanoyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of thieno[2,3-c]pyran derivatives with biological macromolecules. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

Medically, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the cyano and amide groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of the thieno[2,3-c]pyran system.

Mechanism of Action

The mechanism by which N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the thieno[2,3-c]pyran core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)acetamide
  • N-(3-cyano-5-ethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)propionamide

Uniqueness

N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide is unique due to the specific combination of substituents on the thieno[2,3-c]pyran core. The presence of both ethyl and methyl groups, along with the cyano and butanamide functionalities, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

N-(3-cyano-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)butanamide

InChI

InChI=1S/C15H20N2O2S/c1-4-6-13(18)17-14-11(8-16)10-7-15(3,5-2)19-9-12(10)20-14/h4-7,9H2,1-3H3,(H,17,18)

InChI Key

PVKJTHMUFZZBMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)COC(C2)(C)CC)C#N

Origin of Product

United States

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